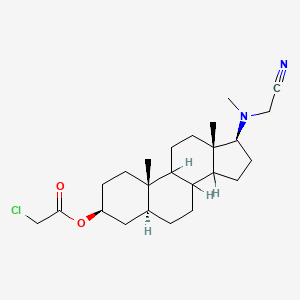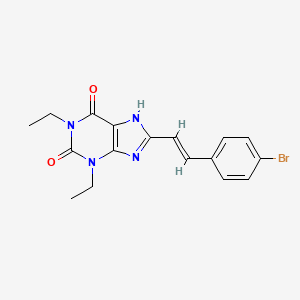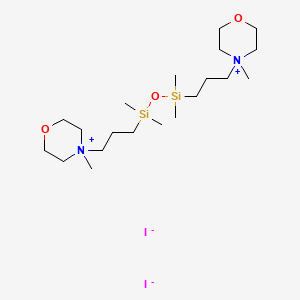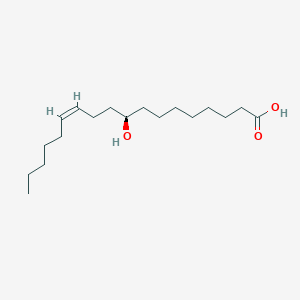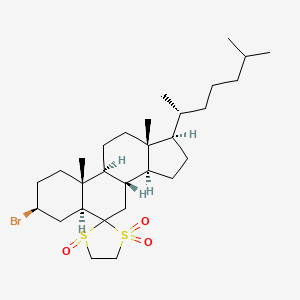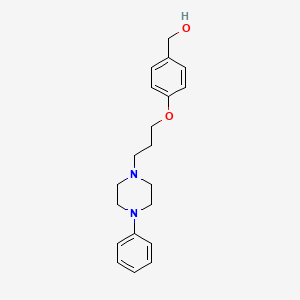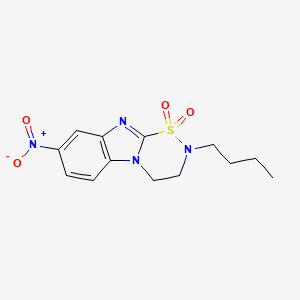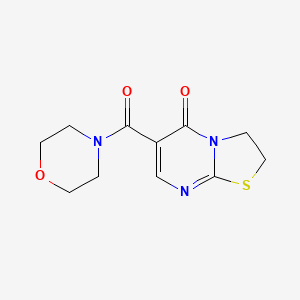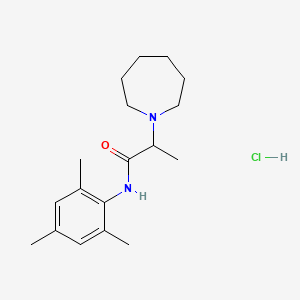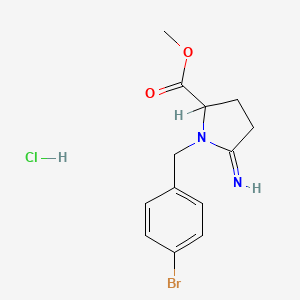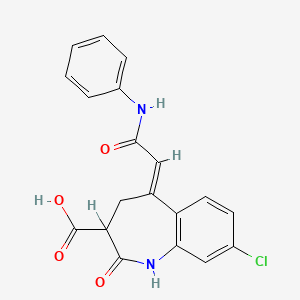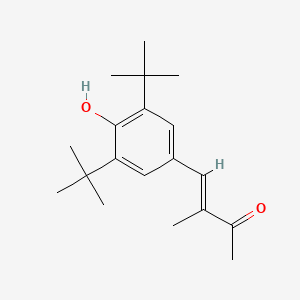
beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of bulky tert-butyl groups and a hydroxyl group attached to a styrene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene typically involves the reaction of 2,6-di-tert-butylphenol with methyl acrylate under basic conditions. Dimethyl sulfoxide is often used as a promoter in this reaction . The reaction conditions include maintaining a temperature of around 110°C during the addition of reagents and a reaction temperature of 130°C for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as potassium hydroxide can be employed to improve the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The presence of bulky tert-butyl groups can influence substitution reactions, making certain positions on the aromatic ring more reactive.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene has several scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.
Biology: The compound’s antioxidant properties make it a candidate for studying oxidative stress and its effects on biological systems.
Mécanisme D'action
The antioxidant properties of beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene are primarily due to the presence of the hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. The bulky tert-butyl groups provide steric hindrance, protecting the hydroxyl group from rapid oxidation and enhancing the compound’s stability . The molecular targets include reactive oxygen species, which are neutralized through redox reactions, thereby preventing oxidative damage to materials and biological systems.
Comparaison Avec Des Composés Similaires
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in OLED materials and as a pharmaceutical intermediate.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic hydrazide: Known for its susceptibility to oxidation and used in polymer stabilizers.
Butylated hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics.
Uniqueness: Beta-Acetyl-beta-methyl-3,5-di-tert-butyl-4-hydroxystyrene stands out due to its specific combination of functional groups, which provide both antioxidant properties and the ability to undergo various chemical transformations. The presence of the acetyl and methyl groups, along with the bulky tert-butyl groups, makes it a versatile compound with unique reactivity and stability characteristics.
Propriétés
Numéro CAS |
83677-18-3 |
|---|---|
Formule moléculaire |
C19H28O2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
(E)-4-(3,5-ditert-butyl-4-hydroxyphenyl)-3-methylbut-3-en-2-one |
InChI |
InChI=1S/C19H28O2/c1-12(13(2)20)9-14-10-15(18(3,4)5)17(21)16(11-14)19(6,7)8/h9-11,21H,1-8H3/b12-9+ |
Clé InChI |
XVJKSGJGHGOBSI-FMIVXFBMSA-N |
SMILES isomérique |
C/C(=C\C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)/C(=O)C |
SMILES canonique |
CC(=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



